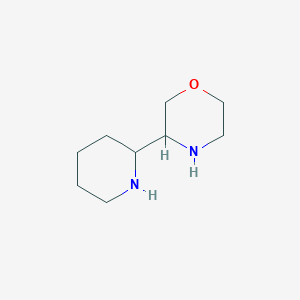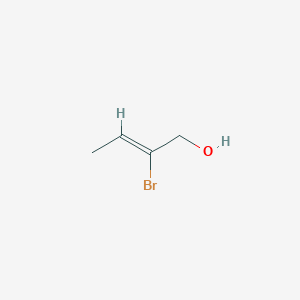![molecular formula C7H18ClN3O2S B13513009 N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an aminosulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1r,4r)-4-(aminomethyl)cyclohexylamine.
Sulfonamide Formation: The aminomethyl group is reacted with a sulfonyl chloride derivative to form the aminosulfonamide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid derivatives.
Substitution: The aminosulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Sulfonic acids and related compounds.
Substitution Products: Various substituted amines, thiols, and alcohols.
科学的研究の応用
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison:
- Structural Differences: While similar in having a cyclohexyl ring and aminomethyl group, the presence of different functional groups (e.g., sulfonamide vs. carbonitrile or carboxylic acid) distinguishes these compounds.
- Unique Properties: N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride’s unique aminosulfonamide moiety imparts distinct chemical reactivity and biological activity, making it suitable for specific applications not covered by its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H18ClN3O2S |
|---|---|
分子量 |
243.76 g/mol |
IUPAC名 |
1-(aminomethyl)-4-(sulfamoylamino)cyclohexane;hydrochloride |
InChI |
InChI=1S/C7H17N3O2S.ClH/c8-5-6-1-3-7(4-2-6)10-13(9,11)12;/h6-7,10H,1-5,8H2,(H2,9,11,12);1H |
InChIキー |
UMTOYTQDRSVNMW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN)NS(=O)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
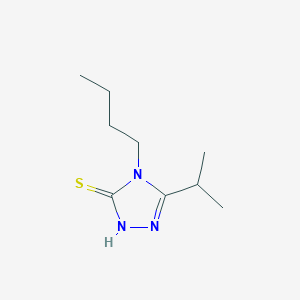
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
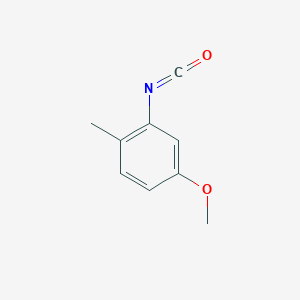
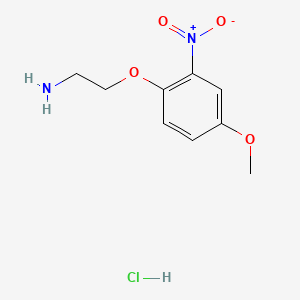
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
